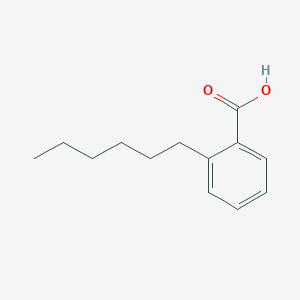
2-Hexylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by a benzene ring substituted with a hexyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: 2-Hexylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Post-reaction, the product is purified through recrystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions: 2-Hexylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hexyl side chain can be oxidized to form corresponding ketones or alcohols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Hexanone derivatives.
Reduction: Hexylbenzyl alcohol.
Substitution: Halogenated or nitrated this compound derivatives.
科学的研究の応用
2-Hexylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive benzoic acid derivatives.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
作用機序
The mechanism of action of 2-hexylbenzoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The hexyl side chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.
類似化合物との比較
4-Hexylbenzoic acid: Similar structure but with the hexyl group in the para position.
Benzoic acid: Lacks the hexyl group, making it less hydrophobic.
Salicylic acid: Contains a hydroxyl group, providing different chemical reactivity and biological activity.
Uniqueness: 2-Hexylbenzoic acid’s unique combination of a hydrophobic hexyl group and a reactive carboxylic acid group makes it distinct. This combination allows for specific interactions in chemical reactions and biological systems, providing unique properties compared to its analogs.
特性
CAS番号 |
60534-93-2 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
2-hexylbenzoic acid |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-8-11-9-6-7-10-12(11)13(14)15/h6-7,9-10H,2-5,8H2,1H3,(H,14,15) |
InChIキー |
YQIASAUDDDCAKU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


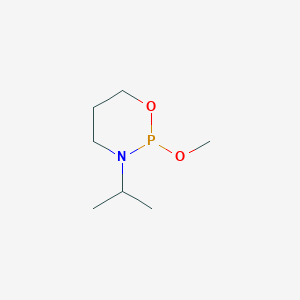

![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
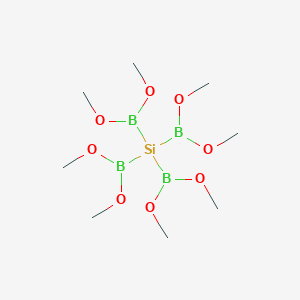
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
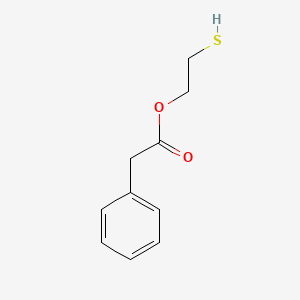
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
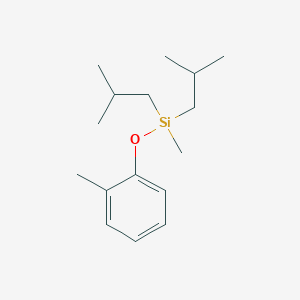
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
